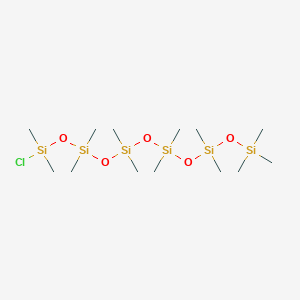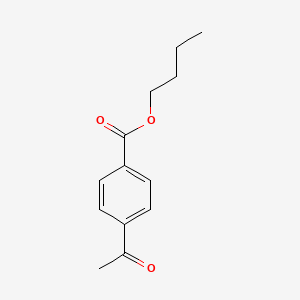
3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL is a chemical compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL typically involves the methoxylation of phenanthrene derivatives. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups at specific positions on the phenanthrene ring. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the aromatic rings.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-methoxylated or hydrogenated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,7-Tetramethoxy-9,10-dihydrophenanthrene
- 2,3,6,7-Tetramethoxy-9,10-dimethylphenanthrene
Uniqueness
3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL is unique due to the specific positions of its methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
116963-91-8 |
|---|---|
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
3,4,6,7-tetramethoxy-9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C18H20O5/c1-20-14-8-10-5-6-11-7-13(19)17(22-3)18(23-4)16(11)12(10)9-15(14)21-2/h7-9,19H,5-6H2,1-4H3 |
Clé InChI |
QDIDPQAOQDLMCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
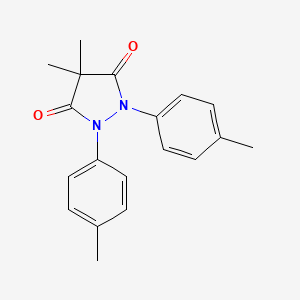
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

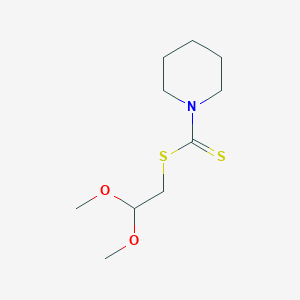
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
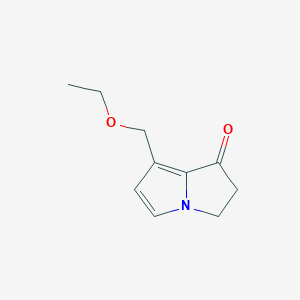
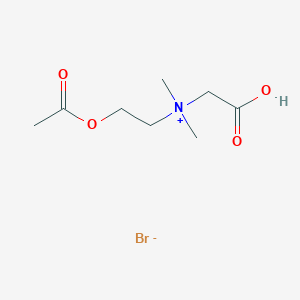
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
